Cas no 2228669-95-0 (5-(azetidin-3-yl)methyl-2,3-dichloropyridine)
5-(azetidin-3-yl)methyl-2,3-dichloropyridine Chemical and Physical Properties
Names and Identifiers
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- 5-(azetidin-3-yl)methyl-2,3-dichloropyridine
- EN300-1975322
- 2228669-95-0
- 5-[(azetidin-3-yl)methyl]-2,3-dichloropyridine
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- Inchi: 1S/C9H10Cl2N2/c10-8-2-6(5-13-9(8)11)1-7-3-12-4-7/h2,5,7,12H,1,3-4H2
- InChI Key: DFNNUQWYHMUHKR-UHFFFAOYSA-N
- SMILES: ClC1=C(N=CC(=C1)CC1CNC1)Cl
Computed Properties
- Exact Mass: 216.0221037g/mol
- Monoisotopic Mass: 216.0221037g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 173
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 24.9Ų
5-(azetidin-3-yl)methyl-2,3-dichloropyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
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| Enamine | EN300-1975322-0.05g |
5-[(azetidin-3-yl)methyl]-2,3-dichloropyridine |
2228669-95-0 | 0.05g |
$1272.0 | 2023-09-16 | ||
| Enamine | EN300-1975322-0.1g |
5-[(azetidin-3-yl)methyl]-2,3-dichloropyridine |
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| Enamine | EN300-1975322-0.25g |
5-[(azetidin-3-yl)methyl]-2,3-dichloropyridine |
2228669-95-0 | 0.25g |
$1393.0 | 2023-09-16 | ||
| Enamine | EN300-1975322-0.5g |
5-[(azetidin-3-yl)methyl]-2,3-dichloropyridine |
2228669-95-0 | 0.5g |
$1453.0 | 2023-09-16 | ||
| Enamine | EN300-1975322-1.0g |
5-[(azetidin-3-yl)methyl]-2,3-dichloropyridine |
2228669-95-0 | 1g |
$1515.0 | 2023-06-03 | ||
| Enamine | EN300-1975322-2.5g |
5-[(azetidin-3-yl)methyl]-2,3-dichloropyridine |
2228669-95-0 | 2.5g |
$2969.0 | 2023-09-16 | ||
| Enamine | EN300-1975322-5.0g |
5-[(azetidin-3-yl)methyl]-2,3-dichloropyridine |
2228669-95-0 | 5g |
$4391.0 | 2023-06-03 | ||
| Enamine | EN300-1975322-10.0g |
5-[(azetidin-3-yl)methyl]-2,3-dichloropyridine |
2228669-95-0 | 10g |
$6512.0 | 2023-06-03 | ||
| Enamine | EN300-1975322-1g |
5-[(azetidin-3-yl)methyl]-2,3-dichloropyridine |
2228669-95-0 | 1g |
$1515.0 | 2023-09-16 | ||
| Enamine | EN300-1975322-5g |
5-[(azetidin-3-yl)methyl]-2,3-dichloropyridine |
2228669-95-0 | 5g |
$4391.0 | 2023-09-16 |
5-(azetidin-3-yl)methyl-2,3-dichloropyridine Related Literature
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Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
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M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
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Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
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Stephen P. Fletcher,Richard B. C. Jagt,Ben L. Feringa Chem. Commun., 2007, 2578-2580
Additional information on 5-(azetidin-3-yl)methyl-2,3-dichloropyridine
Research Brief on 5-(azetidin-3-yl)methyl-2,3-dichloropyridine (CAS: 2228669-95-0) in Chemical Biology and Pharmaceutical Applications
5-(azetidin-3-yl)methyl-2,3-dichloropyridine (CAS: 2228669-95-0) is a novel chemical entity that has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique azetidine-pyridine hybrid structure, has shown promising potential in various therapeutic applications, particularly in the modulation of protein-protein interactions (PPIs) and enzyme inhibition. Recent studies have focused on its synthesis, pharmacological properties, and mechanistic insights, positioning it as a valuable candidate for drug discovery and development.
The synthesis of 5-(azetidin-3-yl)methyl-2,3-dichloropyridine has been optimized to achieve high yields and purity, as reported in a 2023 study published in the Journal of Medicinal Chemistry. The researchers employed a multi-step synthetic route involving the coupling of 2,3-dichloropyridine with azetidine derivatives under mild conditions, followed by purification via column chromatography. The compound's structural integrity was confirmed using NMR spectroscopy and high-resolution mass spectrometry (HRMS), ensuring its suitability for further biological evaluation.
In vitro studies have demonstrated that 5-(azetidin-3-yl)methyl-2,3-dichloropyridine exhibits potent inhibitory activity against several kinases, including those implicated in cancer and inflammatory diseases. A 2024 study in Bioorganic & Medicinal Chemistry Letters revealed that the compound selectively targets the JAK-STAT signaling pathway, with an IC50 value of 0.8 µM for JAK2 inhibition. This selectivity is attributed to the compound's ability to form hydrogen bonds with key residues in the kinase's ATP-binding pocket, as elucidated through molecular docking simulations.
Beyond kinase inhibition, recent research has explored the compound's potential as a modulator of G protein-coupled receptors (GPCRs). A preprint uploaded to bioRxiv in early 2024 highlighted its affinity for the adenosine A2A receptor, suggesting possible applications in neurodegenerative disorders such as Parkinson's disease. The study utilized radioligand binding assays and functional cAMP assays to characterize the compound's agonist activity, paving the way for further preclinical development.
Pharmacokinetic studies of 5-(azetidin-3-yl)methyl-2,3-dichloropyridine have also been conducted, with promising results. A recent investigation published in Drug Metabolism and Disposition reported favorable oral bioavailability (65%) and a half-life of 4.2 hours in rodent models. The compound demonstrated good blood-brain barrier penetration, as evidenced by a brain-to-plasma ratio of 0.8, making it a viable candidate for central nervous system (CNS)-targeted therapies.
In conclusion, 5-(azetidin-3-yl)methyl-2,3-dichloropyridine (CAS: 2228669-95-0) represents a versatile scaffold with broad therapeutic potential. Its unique chemical structure, combined with promising biological activity and pharmacokinetic properties, positions it as a compelling subject for further research. Future studies should focus on optimizing its selectivity and efficacy, as well as exploring its applications in additional disease models. The compound's progress will undoubtedly be closely monitored by the pharmaceutical industry and academic researchers alike.
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